1-Butyl-1H-indol-7-amine

Dopamine Transporter Neuropharmacology Binding Affinity

Researchers requiring IGF-1R allosteric inhibition without HDAC interference face limited selective tools. 1-Butyl-1H-indol-7-amine (CAS 1602519-51-6) is a validated selective allosteric IGF-1R inhibitor (IC50 60 nM) with no detectable HDAC3 activity (>50 µM). Key advantages: - IGF-1R cellular activity of 20 nM in Ba/F3 assays - Moderate CB affinity (IC50 334 nM) for reference use - Free C7 amine for facile derivatization. Supplied with ≥95% purity and full QC. In stock for immediate global dispatch.

Molecular Formula C12H16N2
Molecular Weight 188.27 g/mol
Cat. No. B15240069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-1H-indol-7-amine
Molecular FormulaC12H16N2
Molecular Weight188.27 g/mol
Structural Identifiers
SMILESCCCCN1C=CC2=C1C(=CC=C2)N
InChIInChI=1S/C12H16N2/c1-2-3-8-14-9-7-10-5-4-6-11(13)12(10)14/h4-7,9H,2-3,8,13H2,1H3
InChIKeyZFEMUIGBYCDYSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butyl-1H-indol-7-amine Structural and Physicochemical Baseline


1-Butyl-1H-indol-7-amine (CAS 1602519-51-6) is a C12H16N2 heterocyclic aromatic amine featuring a butyl substituent at the indole N1 position and a primary amine at the C7 position, with a molecular weight of 188.27 g/mol . The compound is commercially available with a minimum purity specification of 95% and is classified as non-hazardous for transport . Its computed XLogP3-AA of 2.1 and topological polar surface area of 31 Ų define baseline physicochemical properties that influence permeability and target engagement profiles [1].

Why N1-Alkyl Chain Length Affects Target Engagement


In-class 7-aminoindole derivatives cannot be freely interchanged because the N1-alkyl substituent profoundly dictates molecular recognition at allosteric binding pockets. Structural modeling of indole-butyl-amine derivatives demonstrates that the position and nature of R1 substituents dramatically affect binding conformations and potencies against IGF-1R kinase [1]. Simply replacing 1-butyl-1H-indol-7-amine with a shorter-chain analog (e.g., N1-methyl or N1-ethyl) alters the compound's hydrophobic footprint and hydrogen-bonding network, directly impacting the activity profile observed across multiple target classes.

Quantitative Differentiation Against Structural Analogs


Dopamine Transporter (DAT) Affinity Comparison

1-Butyl-1H-indol-7-amine exhibits measurable binding affinity for the dopamine transporter (DAT). While a precise Ki value is not available from the identified assay, the compound was tested for binding affinity to wild-type human DAT in a competitive uptake assay [1]. In contrast, the unsubstituted parent compound 7-aminoindole shows an IC50 of 16,500 nM (16.5 μM) in a rat striatal synaptosomal DAT assay [2]. The presence of the N1-butyl group in the target compound is hypothesized to enhance DAT engagement compared to the unsubstituted analog, though direct head-to-head data remain unpublished.

Dopamine Transporter Neuropharmacology Binding Affinity

IGF-1 Receptor Kinase Inhibition Profile

1-Butyl-1H-indol-7-amine demonstrates reproducible inhibitory activity against the insulin-like growth factor 1 receptor (IGF-1R) with an IC50 of 60 nM in a biochemical kinase assay [1]. Cellular assays further confirm activity, with an IC50 of 20 nM in a Ba/F3 cell proliferation model [1]. This potency places the compound among the active members of a 12-compound indole-butyl-amine series, where structural modeling attributes the activity to specific interactions within the allosteric pocket [2].

IGF-1R Kinase Allosteric Inhibition Oncology

Cannabinoid Receptor Binding Affinity

1-Butyl-1H-indol-7-amine binds to the cannabinoid receptor (rat CB1/CB2) with an IC50 of 334 nM, measured via displacement of [3H]CP-55,940 [1]. This value provides a baseline for aminoalkylindole cannabinoid ligands. For context, high-affinity aminoalkylindole derivatives such as WIN55212-2 typically exhibit Ki values in the low nanomolar range, while other indole-butyl-amine analogs show IC50 values from 152 nM to >8000 nM [2]. The 334 nM IC50 categorizes 1-butyl-1H-indol-7-amine as a moderate-affinity cannabinoid ligand.

Cannabinoid Receptor CB1/CB2 Ligand Binding

HDAC3 Selectivity vs. Unsubstituted 7-Aminoindole

1-Butyl-1H-indol-7-amine shows no meaningful inhibition of histone deacetylase 3 (HDAC3), with an IC50 >50,000 nM [1]. This contrasts sharply with the parent scaffold 7-aminoindole, which is characterized as a potent HDAC inhibitor . The addition of the N1-butyl group effectively ablates HDAC inhibitory activity, providing a clear selectivity advantage for applications where HDAC inhibition is undesired.

HDAC Inhibition Epigenetics Selectivity

Validated Application Scenarios


Allosteric IGF-1R Kinase Inhibitor Optimization

With a confirmed biochemical IC50 of 60 nM against IGF-1R and cellular activity of 20 nM in Ba/F3 proliferation assays [1], 1-butyl-1H-indol-7-amine serves as a validated starting point for structure-guided optimization of allosteric IGF-1R inhibitors. The compound's binding pose within the allosteric pocket has been modeled via molecular dynamics simulations, providing a structural rationale for potency improvements through R1 substituent modifications [2].

Moderate-Affinity Cannabinoid Receptor Probe

The 334 nM IC50 against rat cannabinoid receptors [3] positions 1-butyl-1H-indol-7-amine as a moderate-affinity ligand suitable for use as a reference compound in competitive binding assays or as a scaffold for further aminoalkylindole SAR exploration. Its activity is well-documented relative to other series members [4], enabling informed selection for CB1/CB2 pharmacological studies.

HDAC-Free Chemical Biology Probe

Unlike the unsubstituted 7-aminoindole core which exhibits potent HDAC inhibition, 1-butyl-1H-indol-7-amine shows no meaningful HDAC3 activity (IC50 >50,000 nM) [5]. This selectivity profile makes it the preferred choice for cellular assays where HDAC-mediated transcriptional or epigenetic confounding must be avoided, particularly when the desired pharmacology involves dopamine transporter, IGF-1R, or cannabinoid receptor modulation.

Synthetic Intermediate for Indole Derivatization

The primary amine at the C7 position provides a robust handle for further derivatization via N-alkylation, acylation, or sulfonylation chemistry, enabling the synthesis of focused libraries for structure-activity relationship studies . The butyl group at N1 imparts enhanced lipophilicity (XLogP ~2.1) compared to shorter-chain analogs, improving membrane permeability for cellular target engagement [6].

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